Home > Products > Screening Compounds P142573 > methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Catalog Number: EVT-11038028
CAS Number:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This class is characterized by a bicyclic structure containing nitrogen atoms and is known for its diverse biological activities. The molecular formula of this compound is C10H12N3O2C_{10}H_{12}N_{3}O_{2}, with a molecular weight of approximately 204.22 g/mol. It is classified as a pyrazolo[3,4-b]pyridine derivative, which has gained attention in medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves several methods, including:

  1. Condensation Reactions: These reactions often utilize appropriate pyrazole derivatives and carboxylic acid derivatives under acidic conditions to form the desired compound.
  2. Cyclization Methods: The formation of the bicyclic structure can be achieved through cyclization reactions involving suitable precursors.
  3. Reflux Conditions: Many synthetic routes require refluxing in solvents such as acetic acid or toluene to facilitate the reaction and improve yield.

Technical details regarding these methods highlight the importance of reaction conditions, including temperature and solvent choice, which can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions typical for pyrazolo[3,4-b]pyridines:

  1. Nucleophilic Substitution: The presence of electrophilic sites allows for nucleophilic attack by various reagents.
  2. Hydrolysis: The ester functional group can undergo hydrolysis under acidic or basic conditions to yield corresponding acids.
  3. Condensation Reactions: The compound can react with other nucleophiles to form new carbon-carbon bonds.

These reactions are significant for modifying the compound's structure to enhance its biological activity .

Mechanism of Action

The mechanism of action for methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves interactions with biological macromolecules such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression through:

  1. Binding Interactions: The compound likely engages in hydrogen bonding and π–π stacking interactions with target proteins.
  2. Inhibition Pathways: It may affect signaling pathways critical for cell proliferation and survival, making it a candidate for anticancer therapies .
Physical and Chemical Properties Analysis

Physical properties of methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Generally soluble in organic solvents like ethanol and DMSO.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids or bases during hydrolysis.

Relevant data from studies indicate favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for drug development .

Applications

Methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:

  1. Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
  2. Pharmaceutical Development: The compound's structural features make it a candidate for further modifications aimed at enhancing therapeutic efficacy.
  3. Biological Research: Its interactions with biological targets are being studied to understand mechanisms underlying various diseases .
Introduction to Pyrazolo[3,4-b]Pyridine Scaffolds in Drug Discovery

Historical Evolution of Pyrazolo[3,4-b]Pyridine Synthesis (1908–Present)

The chemistry of pyrazolo[3,4-b]pyridines traces back to 1908, when Ortoleva first synthesized a monosubstituted derivative (C3-phenyl) via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. This pioneering work laid the foundation for subsequent methodologies. Key developments include:

  • Early Approaches (1911–1950s): Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones established the utility of pyrazole precursors in constructing the bicyclic core under acidic conditions [5].
  • Modern Multicomponent Reactions (2000s–Present): Contemporary strategies emphasize atom economy and diversity. One-pot three-component reactions, such as the condensation of 3-oxo-3-arylpropanenitriles, arylhydrazines, and aldehydes, enable rapid access to polysubstituted derivatives like the title compound [10]. Regioselective N1-alkylation (e.g., ethylation) is typically achieved early to avoid isomeric mixtures, as unsubstituted pyrazoles yield undesired 2H-tautomers [5].

Table 1: Evolution of Key Synthetic Strategies for Pyrazolo[3,4-b]Pyridines

PeriodSynthetic ApproachKey AdvanceLimitations
1908–1950sCondensation of aminopyrazoles with 1,3-dicarbonylsAccess to C3,C5-substituted derivativesLimited substituent diversity
1960s–1990sCyclocondensation of hydrazines with cyanopyridinesIntroduction of C4-ester/amide functionalitiesHarsh conditions, moderate yields
2000s–PresentMetal-catalyzed cross-coupling; MCRsRegioselective N1-alkylation; C4 diversificationRequires specialized catalysts/reagents

Recent advances focus on palladium-catalyzed cross-coupling (e.g., Stille reactions for C8-acylation) and Friedel-Crafts alkylation to install groups like the C6-methyl substituent [3] [10]. These methods underpin the efficient synthesis of the title compound and its analogs for drug screening.

Tautomeric Forms (1H vs. 2H) and Their Biomedical Relevance

Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism, interconverting between 1H- and 2H- forms via proton migration at the pyrazole ring. This equilibrium profoundly impacts molecular recognition and bioactivity:

  • Thermodynamic Preference: Computational and experimental studies confirm the overwhelming dominance (>99%) of the 1H-tautomer (e.g., the title compound) in fully aromatic systems. Density Functional Theory calculations reveal the 1H-form is more stable by ~37 kJ/mol (9 kcal/mol) due to extended aromaticity across both rings [5] [7]. The 2H-form is only favored in non-aromatic (e.g., tetrahydropyridone) derivatives [5].
  • Biological Implications:
  • Drug-Receptor Interactions: The 1H-tautomer positions the N1-hydrogen as a hydrogen-bond donor, critical for engaging targets like kinases or riboswitches. In contrast, the 2H-form lacks this pharmacophoric feature [5] [7].
  • Nucleic Acid Mimicry: Tautomerism in RNA bases (e.g., guanine’s keto-enol equilibrium) influences catalytic ribozyme activity and aptamer-ligand binding. Pyrazolo[3,4-b]pyridines emulate this behavior, with minor tautomers potentially enabling unique macromolecular interactions [2].
  • Solid-State Stability (Desmotropy): Crystallization can trap specific tautomers, affecting solubility and dissolution. For instance, zwitterionic tautomers (e.g., in piroxicam) form distinct crystal lattices. While desmotropy is unreported for the title compound, its ester group favors the neutral 1H-form [7].

Table 2: Substitution Patterns Influencing Tautomerism and Bioactivity in 1H-Pyrazolo[3,4-b]Pyridines

PositionCommon SubstituentsPrevalence (%)Role in Tautomerism/Bioactivity
N1Methyl, Ethyl, PhenylMethyl: 31.8%; Ethyl: ~15%Blocks 2H-tautomer; modulates lipophilicity
C3H, Methyl, PhenylMethyl: 46.8%; H: 30.8%Steric control of target binding; electron donation
C4COOCH₃, CN, CONH₂Ester: ~22%Hydrogen-bond acceptor; metabolic handle
C6Methyl, Halogen, ArylMethyl: ~18%Enhances membrane permeability

Notably, the title compound’s N1-ethyl and C6-methyl groups further stabilize the 1H-tautomer while optimizing pharmacokinetic properties [5] [9].

Role as Purine Bioisosteres in Targeted Therapeutics

Pyrazolo[3,4-b]pyridines serve as privileged purine bioisosteres, mimicking adenine/guanine while offering superior metabolic stability and synthetic versatility. The title compound’s core exemplifies this strategy:

  • Structural Mimicry: The scaffold replicates purine’s N1-C2-N3 motif and π-electron distribution, enabling similar interactions with ATP-binding pockets. Unlike purines, however, the C8 position resists nucleosidase cleavage, enhancing metabolic stability [3] [8].
  • Kinase Inhibition Applications:
  • CDK Inhibitors: Pyrazolo[1,5-a][1,3,5]triazine bioisosteres of roscovitine (e.g., compound 7a) exhibit 3–5-fold enhanced potency against CDK1/cyclin B (IC₅₀ = 0.08 μM vs. 0.33 μM for roscovitine) by optimizing hydrogen bonding with hinge residues [3].
  • Antileukemic Agents: Derivatives like compound 8o from one-pot syntheses inhibit CDK2 (IC₅₀ < 0.1 μM) and induce G2/M arrest in leukemia cells (RS4;11), downregulating oncoproteins HOXA9 and MEIS1 [10].
  • Beyond Kinases:
  • sGC Stimulators: C4-carboxylate analogs (e.g., 2) act as soluble guanylate cyclase activators for pulmonary hypertension, combining vasodilation with AMPK-mediated anti-remodeling effects [6].
  • G-Protein Coupled Receptor Modulators: N1-aryl derivatives target adenosine receptors, exploiting bioisosteric overlap with endogenous purines [8].

Table 3: Enhanced Efficacy of Purine Bioisosteres vs. Native Purines

TargetPurine DrugPyrazolo[3,4-b]Pyridine BioisosterePotency ImprovementKey Advantage
CDK1/cyclin B(R)-RoscovitinePyrazolo-triazine 7a4-fold (IC₅₀: 0.08 vs. 0.33 μM)Resistance to nucleosidases
sGC (PAH treatment)RiociguatC4-Ester analog 2Comparable vasodilation; superior anti-remodelingDual AMPK inhibition
PIM-1 kinase3-(Imidazo[1,2-a]pyridin) derivativesIC₅₀ < 50 nMSelective cytotoxic activity

The title compound’s methyl ester at C4 is a versatile handle for generating amide-based prodrugs or carboxylate anions, further expanding its bioisosteric utility [6] [10]. This adaptability underscores its value in designing inhibitors for purine-binding targets.

Properties

Product Name

methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

IUPAC Name

methyl 1-ethyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C11H13N3O2/c1-4-14-10-9(6-12-14)8(11(15)16-3)5-7(2)13-10/h5-6H,4H2,1-3H3

InChI Key

XLRSRIOBZPSMRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C=N1)C(=O)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.